

Application Notes and Protocols for Phenylthiazole Carboxylate Derivatives in Cancer Research

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Compound of Interest

Compound Name: *Ethyl 5-phenylthiazole-2-carboxylate*

Cat. No.: B1316490

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Introduction

While specific research on "**Ethyl 5-phenylthiazole-2-carboxylate**" in cancer is not extensively documented in publicly available literature, the broader class of phenylthiazole and thiazole-5-carboxylate derivatives has emerged as a promising scaffold in oncology drug discovery. These compounds have demonstrated significant potential as anticancer agents through various mechanisms of action. This document provides an overview of the applications of these derivatives in cancer research, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented here is a synthesis of findings from studies on various derivatives of the core phenylthiazole structure and is intended to guide researchers in the potential evaluation of "**Ethyl 5-phenylthiazole-2-carboxylate**" and related compounds.

Thiazole-containing compounds are integral to a number of clinically approved anticancer drugs, such as Dasatinib and Ixabepilone. The structural versatility of the thiazole ring allows for interaction with a diverse range of biological targets, making it a privileged scaffold in medicinal chemistry.^{[1][2]} Derivatives of phenylthiazole have been investigated for their ability to induce apoptosis, inhibit tumor growth, and modulate key signaling pathways involved in cancer progression.^{[3][4]}

Mechanism of Action

The anticancer effects of phenylthiazole derivatives are attributed to their ability to interact with various molecular targets. Depending on the specific substitutions on the phenyl and thiazole rings, these compounds have been shown to inhibit several key proteins and pathways involved in cancer cell proliferation and survival.

One of the prominent mechanisms of action for some thiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. For instance, certain naphthalene-azine-thiazole hybrids have been shown to inhibit PI3K α , leading to a decrease in the phosphorylation of Akt and mTOR, which are crucial for cell growth and survival.[4] Other derivatives have been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[5][6][7] Additionally, various phenylthiazole derivatives have been reported to act as inhibitors of c-Met kinase, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2), all of which are validated targets in cancer therapy.[8][9] Some 2-amino-4-phenylthiazole derivatives have also shown potential as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R).[10]

Data Presentation

The following tables summarize the in vitro anticancer activity of various phenylthiazole and thiazole-5-carboxylate derivatives against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (IC50 in μ M)

Compound	SKNMC (Neuroblastoma) a)	Hep-G2 (Hepatocarcinoma)	MCF-7 (Breast Cancer)	Reference
4c (para-nitro)	10.8 \pm 0.08	-	-	[11]
4d (meta-chloro)	-	11.6 \pm 0.12	-	[11]
Doxorubicin	-	5.8 \pm 1.01	-	[3]

Table 2: Growth Inhibitory Activity of Thiazole-5-carboxylate Derivatives (GI50 in μ M)

Compound	Cancer Cell Line	GI50 (μM)	Reference
3g	EKVX (Non-Small Cell Lung)	0.865	[5][6][7]
3g	MDA-MB-468 (Breast)	1.20	[5][6][7]
4c	HOP-92 (Non-Small Cell Lung)	0.34	[5][6][7]
4c	EKVX (Non-Small Cell Lung)	0.96	[5][6][7]
4c	MDA-MB-231/ATCC (Breast)	1.08	[5][6][7]

Table 3: Inhibitory Activity of 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives against A-549 Lung Cancer Cells

Compound	Inhibition at 5 μg/mL (%)	Reference
8c	48	[12]
8f	40	[12]

Table 4: Inhibitory Activity of a Naphthalene-azine-thiazole Derivative (Compound 6a)

Parameter	Value	Reference
Mean Growth Inhibition (GI) at 10 μM	51.18%	[4]
IC50 against OVCAR-4 (Ovarian Cancer)	$1.569 \pm 0.06 \mu\text{M}$	[4]
IC50 for PI3K α Inhibition	$0.225 \pm 0.01 \mu\text{M}$	[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [\[13\]](#)

Materials:

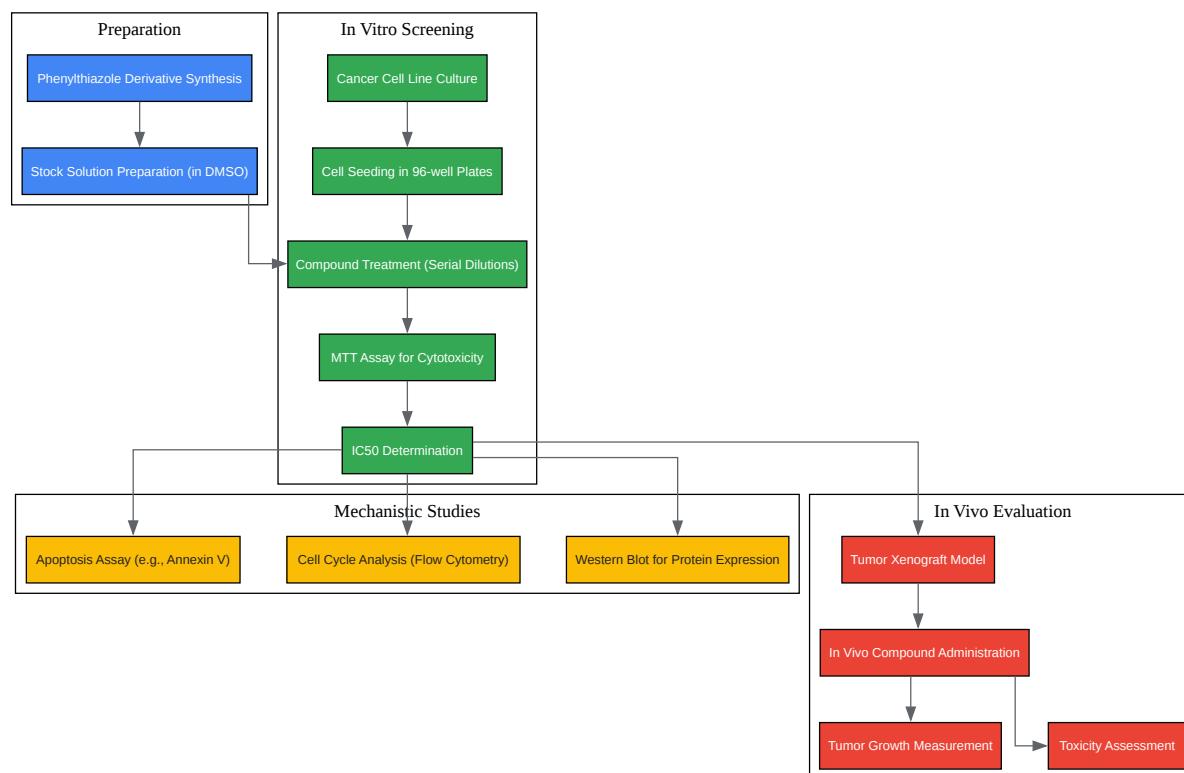
- Cancer cell lines (e.g., A549, MCF-7, HepG2)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate Buffered Saline (PBS)
- Test compound (dissolved in DMSO to prepare a stock solution)
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

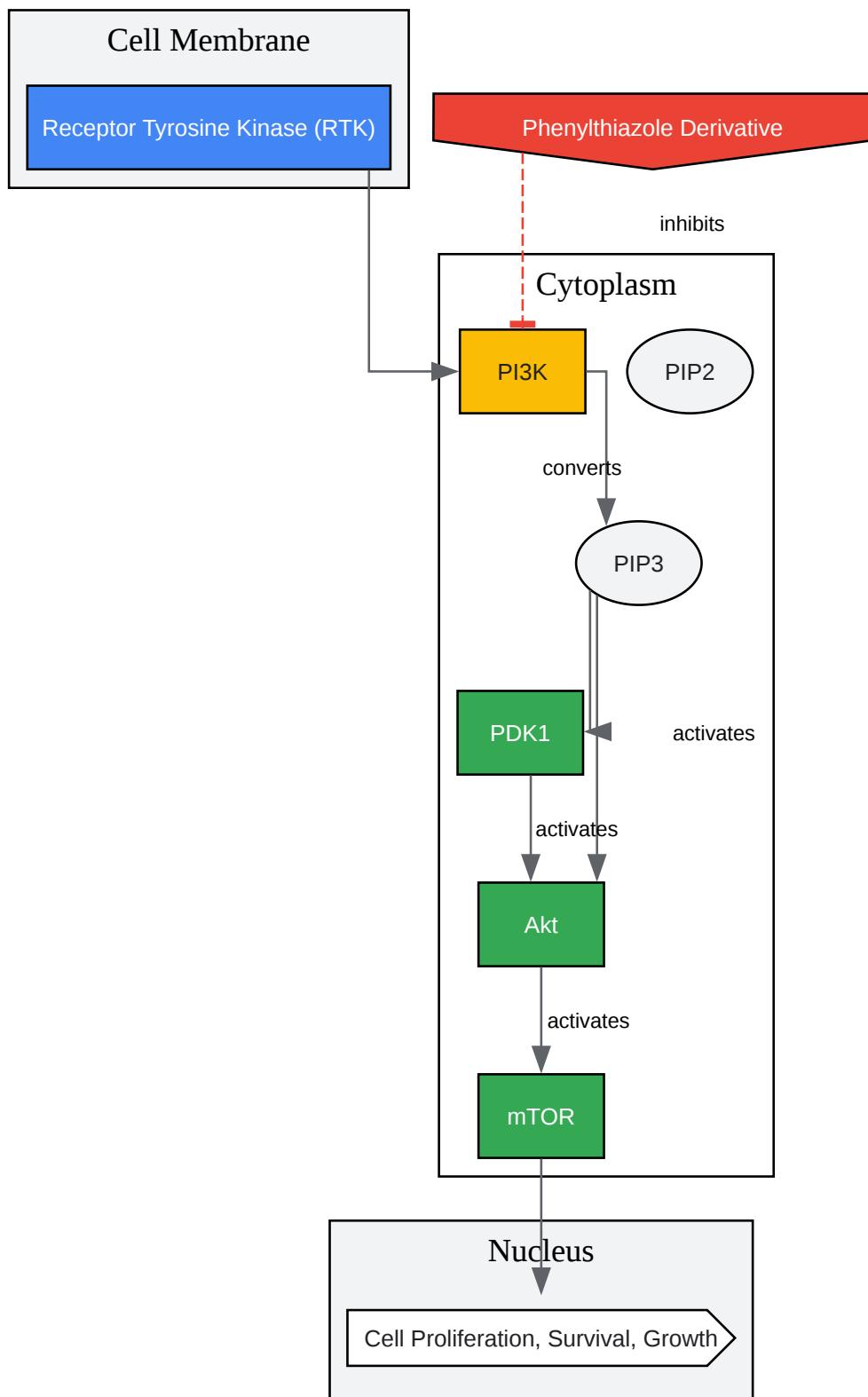
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:

- Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
- After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
- MTT Assay:
 - After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
 - Carefully remove the medium containing MTT from each well.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - The percentage of cell viability is calculated using the following formula:
 - $$\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$$
 - The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

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Caption: Experimental workflow for anticancer drug screening.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

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